4-methyl-4aH-quinolin-2-one
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Overview
Description
4-Methyl-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a methyl group at the 4-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield this compound . Another method involves the use of activated alkynes and aromatic amines under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield 4-methyl-4aH-quinolin-2-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-2,4-diones, and quinolin-2-ols .
Scientific Research Applications
4-Methyl-4aH-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death . In anticancer applications, it induces apoptosis and inhibits cell proliferation by targeting specific enzymes and signaling pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the methyl and keto groups.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4-position.
2-Methylquinoline: Similar structure with a methyl group at the 2-position.
Uniqueness: 4-Methyl-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the keto group at the 2-position enhances its reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6,8H,1H3 |
InChI Key |
CQUXXVBPBAGTIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1C=CC=C2 |
Origin of Product |
United States |
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